molecular formula C31H45O6P B1232683 Difficidin CAS No. 95152-88-8

Difficidin

Cat. No.: B1232683
CAS No.: 95152-88-8
M. Wt: 544.7 g/mol
InChI Key: ZUWUQYGHRURWCL-XUIVTPDHSA-N
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Description

Difficidin is a highly unsaturated macrocyclic polyene antibiotic produced by certain strains of Bacillus amyloliquefaciens. It is known for its broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. This compound is characterized by its unique structure, which includes a 22-membered carbon skeleton with a phosphate group, a feature rarely found in secondary metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions: Difficidin is primarily produced through the fermentation of Bacillus amyloliquefaciens. The biosynthesis involves a complex polyketide synthase pathway, where the enzyme-catalyzed addition of an acrylyl initiator unit is followed by repetitive decarboxylative Claisen condensation with malonate units .

Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions to maximize yield. Factors such as dissolved oxygen tension, nutrient availability, and pH levels are critical. For instance, maintaining a dissolved oxygen tension of around 20% air saturation is essential for optimal this compound synthesis . Additionally, the fermentation process may involve periodic cycling of dissolved oxygen levels to simulate large-scale fermenter conditions .

Chemical Reactions Analysis

Types of Reactions: Difficidin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Phosphorylation reagents such as phosphorus oxychloride or phosphoric acid derivatives are used.

Major Products:

Scientific Research Applications

Difficidin has a wide range of scientific research applications:

Properties

CAS No.

95152-88-8

Molecular Formula

C31H45O6P

Molecular Weight

544.7 g/mol

IUPAC Name

[(4E,6E,12Z,14Z,16E)-7,19-dimethyl-2-[(3E)-3-methylhexa-3,5-dienyl]-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate

InChI

InChI=1S/C31H45O6P/c1-6-17-25(2)22-23-29-20-16-15-19-27(4)30(37-38(33,34)35)21-14-12-10-8-7-9-11-13-18-26(3)28(5)24-31(32)36-29/h6-11,13,15-17,19,26,29-30H,1,5,12,14,18,20-24H2,2-4H3,(H2,33,34,35)/b9-7-,10-8-,13-11+,16-15+,25-17+,27-19+

InChI Key

ZUWUQYGHRURWCL-XUIVTPDHSA-N

Isomeric SMILES

CC1C/C=C/C=C\C=C/CCCC(/C(=C/C=C/CC(OC(=O)CC1=C)CC/C(=C/C=C)/C)/C)OP(=O)(O)O

SMILES

CC1CC=CC=CC=CCCCC(C(=CC=CCC(OC(=O)CC1=C)CCC(=CC=C)C)C)OP(=O)(O)O

Canonical SMILES

CC1CC=CC=CC=CCCCC(C(=CC=CCC(OC(=O)CC1=C)CCC(=CC=C)C)C)OP(=O)(O)O

Synonyms

difficidin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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